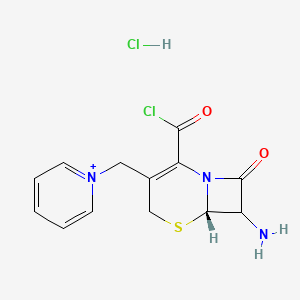

7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride

CAS No.: 96752-43-1

Cat. No.: VC18560835

Molecular Formula: C13H14Cl2N3O2S+

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96752-43-1 |

|---|---|

| Molecular Formula | C13H14Cl2N3O2S+ |

| Molecular Weight | 347.2 g/mol |

| IUPAC Name | (6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1 |

| Standard InChI Key | RJGWUZXORZOIQL-LGYSWELRSA-N |

| Isomeric SMILES | C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |

| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the cephem class of β-lactam antibiotics, characterized by a bicyclic system comprising a β-lactam ring fused to a six-membered dihydrothiazine ring. Key structural features include:

-

7(R)-Amino Group: Positioned at the C7 position, this primary amine facilitates acylation reactions during antibiotic synthesis.

-

3-(1-Pyridiniomethyl) Substituent: A quaternary ammonium group at C3 enhances water solubility and influences antimicrobial activity.

-

4-Carboxylic Acid Chloride: The reactive acyl chloride at C4 enables conjugation with various nucleophiles in drug synthesis .

The monohydrochloride salt form improves stability and crystallinity, critical for industrial handling .

Table 1: Physicochemical Properties

Synthesis and Manufacturing

Industrial Production Methods

The synthesis follows a semi-synthetic route from 7-aminocephalosporanic acid (7-ACA), involving three key stages:

-

Side-Chain Introduction:

-

Chlorination at C4:

-

The carboxylic acid at C4 undergoes chlorination using thionyl chloride or phosphorus pentachloride:

-

-

Salt Formation:

Critical Process Parameters

-

Temperature Control: Maintained below 0°C during chlorination to prevent β-lactam ring degradation .

-

pH Optimization: Strict regulation at 6.8–7.2 during quaternization ensures proper reaction kinetics .

-

Purification: Recrystallization from acetone/water (3:1 v/v) achieves >99% purity, as verified by HPLC .

Pharmaceutical Applications

Role in Ceftazidime Synthesis

As the immediate precursor to ceftazidime, this compound undergoes aminolysis with (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivatives. The reaction mechanism proceeds via nucleophilic attack at the C4 acid chloride:

Regulatory Considerations

The European Pharmacopoeia (EP) mandates strict control of this compound as Ceftazidime Impurity C, with allowable limits ≤0.3% in final drug substances . Recent FDA guidance emphasizes comprehensive characterization due to potential genotoxic risks associated with residual acyl chlorides .

Analytical Characterization

Spectroscopic Profiles

| Technique | Key Signals | Significance |

|---|---|---|

| IR (KBr) | 1775 cm⁻¹ (β-lactam C=O) | Confirms ring integrity |

| 1680 cm⁻¹ (acid chloride C=O) | Verifies C4 functionality | |

| ¹H NMR | δ 5.51 (d, H-6) | C6-C7 coupling constant (J=4.8 Hz) |

| δ 5.15 (s, H-2 pyridinium) | Confirms quaternary nitrogen | |

| MS (ESI+) | m/z 364.1 [M+H]⁺ | Matches molecular formula |

Chromatographic Methods

Reverse-phase HPLC (USP method) using C18 columns (250 × 4.6 mm, 5 μm) with 0.1% TFA/acetonitrile gradient achieves baseline separation from related substances. Retention time typically 12.3±0.5 minutes .

Stability and Degradation

Forced Degradation Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume